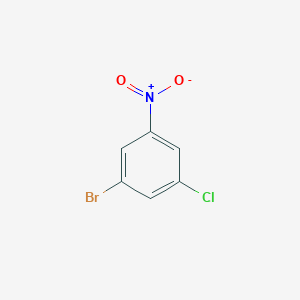

1-溴-3-氯-5-硝基苯

描述

1-Bromo-3-chloro-5-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds known for their diverse applications in organic synthesis and industrial processes. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes like 1-bromo-3-chloro-5-nitrobenzene typically involves halogenation and nitration reactions. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water achieved a high yield of 94.8% and a product purity higher than 99.0%, as characterized by IR and NMR spectrometry . Although the specific synthesis of 1-bromo-3-chloro-5-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the substitution pattern of halogen and nitro groups on the benzene ring. The crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, have been determined by single-crystal X-ray diffraction, revealing E configurations with respect to the C=N double bonds and specific hydrogen bonding patterns . These structural details are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

1-Bromo-3-chloro-5-nitrobenzene can undergo various chemical reactions due to its reactive substituents. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrated the formation of arylzinc compounds . Similarly, the radical anions of 1-bromo-4-nitrobenzene showed increased reactivity in an ionic liquid compared to conventional solvents . Aromatic nucleophilic substitution reactions in 1-bromo-3,5-dinitrobenzenes can occur with replacement of either a nitro group or a bromine atom, depending on the nucleophile and solvent . These studies provide insights into the types of reactions that 1-bromo-3-chloro-5-nitrobenzene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-3-chloro-5-nitrobenzene are influenced by its functional groups. The presence of halogens and a nitro group can affect the compound's boiling point, melting point, solubility, and stability. The metabolism of halogenated nitrobenzenes in rabbits has shown the formation of mercapturic acids by replacement of labile halogen atoms . The intermolecular interactions in halogenated nitrobenzenes, such as 1,3-dibromo-5-nitrobenzene, have been analyzed, revealing significant cohesive attractions between molecules due to π-stacking and halogen...O(nitro) interactions . These properties are essential for understanding the behavior of 1-bromo-3-chloro-5-nitrobenzene in various environments and reactions.

科学研究应用

化学结构和实验

1-溴-3-氯-5-硝基苯作为卤甲基-硝基苯家族的一部分,已经被研究其各向异性位移参数。这些参数通过第一原理和X射线衍射实验进行了分析,重点关注溴化合物在实验设置中与理论模型(Mroz, Wang, Englert, & Dronskowski, 2020)相比所面临的挑战。

代谢过程

20世纪50年代晚期的研究调查了兔子体内氯单硝基苯系列化合物的代谢,包括1-溴-3-氯-5-硝基苯。这些研究观察到化合物转化为巯基乙酸,揭示了卤代硝基苯和它们的转化过程的代谢命运的见解(Bray, James, & Thorpe, 1958)。

化学反应和机制

研究了1-溴-3-氯-5-硝基苯与特定溶剂中的硼氢化钠的反应性,突出了氢的亲核芳香取代。这些反应涉及不稳定的环己二烯基负离子的形成,从而深入了解卤代硝基苯中亲核芳香取代的反应中间体和机制(Gold, Miri, & Robinson, 1980)。

卤代过程

该化合物已被用于研究多烷基苯的环卤化。使用卤代琥珀酰亚胺和酸性催化剂进行的研究,包括1-溴-3-氯-5-硝基苯,为卤代过程中底物和催化剂的选择性提供了宝贵的数据(Bovonsombat & Mcnelis, 1993)。

电子顺磁共振研究

已经检查了卤代硝基苯负离子自由基的电子顺磁共振光谱,包括从1-溴-3-氯-5-硝基苯衍生的那些。这些研究有助于更深入地了解电子转移过程和各种溶剂中自由基阴离子的稳定性(Kitagawa, Layloff, & Adams, 1963)。

光电化学还原研究

对卤代硝基苯的光电化学还原进行的调查,包括1-溴-3-氯-5-硝基苯,为理解光-ECE、光-ECEE和光-DISP反应的机制和过程提供了见解。这些研究对于理解这些系统中的光电流和反应动力学至关重要(Compton & Dryfe, 1994)。

安全和危害

1-Bromo-3-chloro-5-nitrobenzene should be handled with care. It should be kept away from heat, flames, and sparks. Oxidizing agents should be avoided. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name |

1-bromo-3-chloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDZAQINLBEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591208 | |

| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-5-nitrobenzene | |

CAS RN |

219817-43-3 | |

| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。